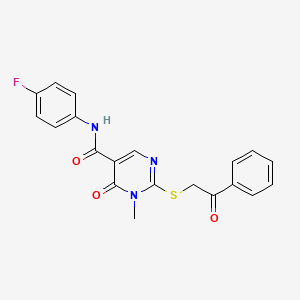

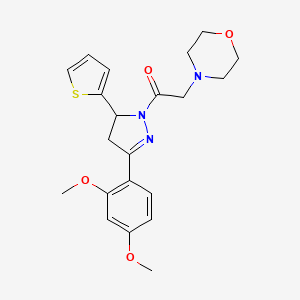

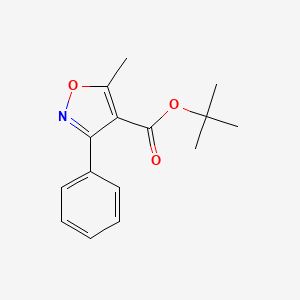

![molecular formula C25H27N7O2 B3016348 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920375-60-6](/img/structure/B3016348.png)

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one" is a complex molecule that appears to be related to a class of compounds known for their biological activities. The structure suggests the presence of a triazolopyrimidine core, a piperazine ring, and a methoxyphenyl group, which are common in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been synthesized with significant enzyme inhibition and isoform selectivity, particularly inhibiting the phosphorylation of AKT, which is a key player in cancer cell survival and proliferation . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic routes could be employed, involving the formation of the triazolopyrimidine core followed by the attachment of the piperazine and phenylbutanone moieties.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores. The triazolopyrimidine core is a common feature in kinase inhibitors, as seen in the series of compounds with potent growth inhibition in PTEN deficient cancer cell lines . The piperazine ring is a feature that can contribute to the compound's solubility and ability to interact with biological targets, as seen in other piperazine-containing compounds .

Chemical Reactions Analysis

The piperazine moiety in related compounds has been shown to undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This suggests that the compound may also be subject to similar metabolic pathways, which could influence its safety profile and necessitate further modifications to mitigate potential genotoxic risks.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For example, triazole derivatives have been synthesized and shown to possess antimicrobial activities, indicating that the triazole ring can contribute to the compound's bioactivity . The presence of the methoxy group and the phenylbutanone moiety could also influence the lipophilicity and overall pharmacokinetic properties of the compound.

Applications De Recherche Scientifique

Antagonist Activity and Potential Antihypertensive Agents

Derivatives incorporating the triazolopyrimidine structure have also been explored for their antagonist activities. Compounds featuring a piperazine moiety have demonstrated potent 5-HT2 antagonist activity, surpassing known antagonists in certain assays, indicating the potential for neurological applications (Watanabe et al., 1992). Additionally, triazolopyrimidines with morpholine, piperidine, or piperazine groups have been prepared and evaluated for antihypertensive activity, with some compounds showing promising results (Bayomi et al., 1999).

Imaging of Cerebral Adenosine A2A Receptors

The compound has relevance in the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs), crucial for neurological studies. A specific derivative, Preladenant, synthesized for A2AR PET imaging, has shown favorable brain kinetics and distribution consistent with known A2AR distribution, offering a tool for neurological research (Zhou et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

The future directions for this compound could involve further optimization studies to boost its in vitro biological activity while maintaining its physicochemical properties in promising ranges . It could also involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .

Propriétés

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFUQMYBWTIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

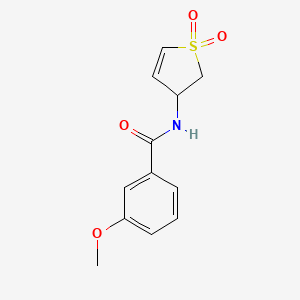

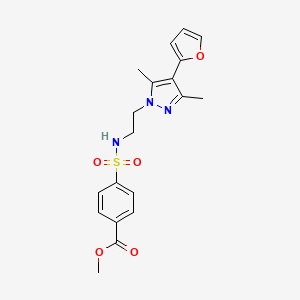

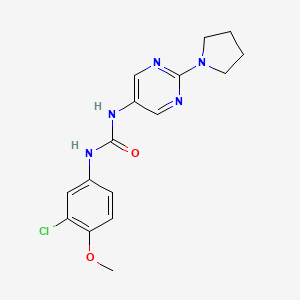

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

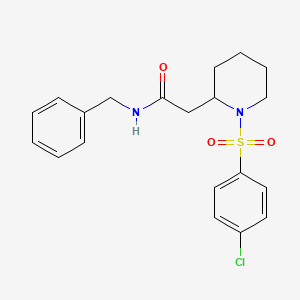

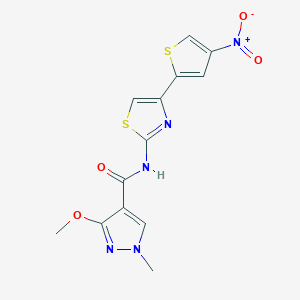

![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)

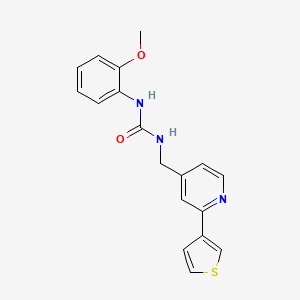

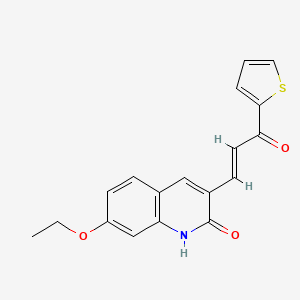

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)